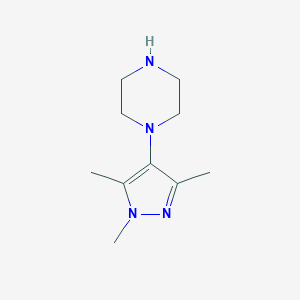

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine

Description

Properties

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-10(9(2)13(3)12-8)14-6-4-11-5-7-14/h11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIXVGAZPPVRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Condensation Reaction

- Reagents : Phenylhydrazine, acetoacetylpiperazine

- Conditions : The reaction is conducted under reflux conditions in a suitable solvent such as ethanol or THF.

- Combine acetoacetylpiperazine with phenylhydrazine in a solvent.

- Heat the mixture under reflux for 2–3 hours.

- After completion, the reaction mixture is cooled and filtered to obtain an intermediate.

- The intermediate is then treated with a condensation reagent (e.g., Lawesson's reagent) to facilitate cyclization.

- The product is purified through crystallization or chromatography.

Method B: Cyclization with Phosphorous Oxychloride

- Reagents : Acetoacetylpiperazine, phosphorous oxychloride

- Conditions : Conducted in pyridine at elevated temperatures.

- React acetoacetylpiperazine with phenylhydrazine in the presence of phosphorous oxychloride.

- The mixture is heated to promote cyclization, yielding the desired piperazine derivative.

- Following cyclization, deprotection steps may be required to obtain the final product.

Method C: Improved Synthesis Using Non-toxic Reagents

Recent advancements have led to methods that utilize less toxic reagents and provide higher yields.

- Reagents : Tetrahydrofuran (THF), triethylamine

- Conditions : Reactions typically occur at moderate temperatures (40–60 °C).

- Combine starting materials in THF and add triethylamine as a base.

- Employ mild heating to facilitate the reaction until completion.

- Neutralize the reaction mixture and extract the product using organic solvents.

- Purification is achieved through standard techniques such as recrystallization.

| Method | Reagents Used | Toxicity | Yield | Advantages |

|---|---|---|---|---|

| A | Phenylhydrazine, acetoacetylpiperazine | Moderate | Varies | Established method |

| B | Phosphorous oxychloride | High | Low | Simple procedure |

| C | THF, triethylamine | Low | High | Environmentally friendly |

Research indicates that 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine exhibits significant biological activity, making it a candidate for further exploration in medicinal chemistry. Its derivatives have been studied for potential applications in treating various diseases due to their enhanced lipophilicity and biological properties.

The preparation of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine can be achieved through several methods, each with its own advantages and drawbacks regarding yield, toxicity, and complexity. The trend towards greener chemistry emphasizes the importance of developing safer synthesis routes that maintain high yields while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, various pyrazole compounds have been investigated for their ability to inhibit serine/threonine kinases, which are crucial in cancer cell proliferation. The compound 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine has been identified as a promising candidate due to its structural similarity to other active pyrazole derivatives that have demonstrated antiproliferative effects against human melanoma cells .

Trypanocidal Activity

The compound has also been evaluated for its potential against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies indicate that pyrazole sulfonamides can inhibit N-myristoyltransferase (NMT), a target enzyme for treating human African trypanosomiasis. Modifications of the pyrazole structure have led to compounds with improved potency and selectivity against the parasite while minimizing toxicity to human cells .

Organic Synthesis

Synthesis of Intermediates

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine serves as an important intermediate in the synthesis of various pharmaceuticals. Its preparation often involves condensation reactions that yield high purity and yield rates. For example, a novel method has been developed that avoids toxic reagents while maintaining high efficiency in production . This aspect is crucial for scaling up synthesis for industrial applications.

Structure-Activity Relationship (SAR) Studies

Optimization of Biological Activity

The structure-activity relationship studies have revealed that modifications to the piperazine ring and the pyrazole core can significantly influence the biological activity of derivatives. For instance, variations in substituents on the piperazine nitrogen can enhance selectivity and potency against specific targets such as NMT. This optimization process is essential for developing more effective therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Piperazine-pyrazole derivatives differ primarily in substituents on the pyrazole ring, piperazine modifications, and linker groups. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The target compound’s methyl groups enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Steric Effects : Bulky substituents (e.g., phenyl or methoxyphenyl groups) may hinder binding in sterically sensitive biological targets .

Key Observations :

- Efficiency : Suzuki coupling (e.g., ) offers higher yields (72%) compared to nucleophilic substitution (35%) .

Serotonin Receptor Modulation:

- Selectivity for 5-HT receptor subtypes (e.g., 5-HT1A/1B) is highly substituent-dependent. For example:

Antioxidant and Cardiovascular Effects:

- Piperazine derivatives with phenoxyethyl groups (e.g., ) show antioxidant activity (↑ SOD, CAT). The target compound’s methyl groups may limit such effects due to reduced polarity.

Biological Activity

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine is a compound of growing interest in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, biological interactions, and therapeutic potential based on current literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 230.74 g/mol. Its structure consists of a piperazine ring connected to a 1,3,5-trimethyl-1H-pyrazole moiety, which enhances its lipophilicity and biological activity potential .

Synthesis

The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine typically involves multi-step organic reactions. Common methods include:

- Reflux with piperidine : This method yields various derivatives with significant biological activity.

- Nucleophilic substitutions : The nitrogen atoms in the piperazine ring can undergo substitutions that modify the compound's properties .

Anticancer Potential

Research indicates that 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine exhibits promising anticancer activities. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

- Mechanism : The compound induces apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways. For instance, it has been shown to increase levels of pro-apoptotic factors (e.g., caspase-3) while decreasing anti-apoptotic factors (e.g., Bcl-2) .

- Case Studies : In studies involving A549 lung cancer cells, the compound significantly reduced cell viability and induced apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 12 | Inhibition of cell proliferation |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several pathogenic bacteria. The results indicate significant efficacy:

- Tested Strains : The compound showed activity against four human pathogenic bacteria.

- Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Enzyme Inhibition

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine has been studied for its ability to inhibit specific enzymes:

- Alkaline Phosphatase : The compound exhibited significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to various diseases including cancer and bone disorders .

The biological activity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine can be attributed to its interaction with specific molecular targets:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine, and how can reaction yields be improved?

- Methodology :

- Step 1 : Start with N-protected piperazine derivatives (e.g., 1-piperazin-1-ylbutane-1,3-dione) and react with substituted hydrazines under acidic conditions to form hydrazone intermediates. Cyclization via thermal or catalytic methods (e.g., HCl/EtOH reflux) yields the pyrazole core .

- Step 2 : Demethylation or alkylation steps may be required to introduce the 1,3,5-trimethyl groups. Use alkyl halides (e.g., methyl iodide) with K₂CO₃ in DMF at 60–80°C for regioselective methylation .

- Optimization : Monitor reactions via TLC (hexane:EtOAc, 1:2) and purify intermediates via silica gel chromatography (EtOAc:hexane, 1:8). Yields >70% are achievable with strict anhydrous conditions and inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient, UV detection at 254 nm) with >95% purity threshold .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include piperazine N–CH₂ (δ 2.4–3.1 ppm) and pyrazole C–CH₃ (δ 2.1–2.3 ppm) .

- HRMS : Exact mass calculation (C₁₁H₂₀N₄ requires m/z 232.1695) .

- XRD : For crystalline derivatives, confirm piperazine chair conformation and pyrazole planarity .

Q. What safety protocols are critical for handling this compound in the lab?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine derivatives?

- Strategy :

- Docking Studies : Use AutoDock Vina to screen against targets like dopamine D3 receptors (PDB: 3PBL). Prioritize derivatives with ΔG < −8 kcal/mol .

- QSAR Models : Train models on piperazine-pyrazole datasets (e.g., IC₅₀ vs. logP, PSA) to optimize antimicrobial or anticancer activity .

- MD Simulations : Analyze ligand-receptor stability (50 ns trajectories) in GROMACS to assess binding mode retention .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

- Case Study :

- Conflict : Discrepancies in ¹H NMR methyl signals (δ 2.1 vs. 2.3 ppm).

- Resolution :

Verify solvent effects (CDCl₃ vs. DMSO-d₆) .

Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G**) .

Synthesize a deuterated analog to confirm assignments .

Q. How can catalytic systems enhance the scalability of multi-step syntheses?

- Catalytic Innovations :

- Copper-Catalyzed Click Chemistry : For triazole-linked derivatives, use CuSO₄·5H₂O/sodium ascorbate in H₂O:DCM (1:2) to achieve >90% regioselectivity .

- Palladium-Mediated Cross-Coupling : Introduce aryl groups via Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

- Flow Chemistry : Continuous-flow reactors reduce reaction times (2 h → 20 min) and improve yields by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.